(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Description
This compound is a highly complex synthetic peptide derivative characterized by multiple amino acid residues, including:
- Pyrrolidine rings (with carboxamide and 5-oxo modifications) .
- Indole (1H-indol-3-yl) and imidazole (1H-imidazol-5-yl) side chains, which are aromatic heterocycles common in bioactive molecules .
- A trifluoroacetic acid (TFA) counterion, indicative of purification via reverse-phase HPLC .
The compound’s molecular weight exceeds 1,200 Da, typical of peptide-based therapeutics.
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H82N18O13.C2HF3O2/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44;3-2(4,5)1(6)7/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69);(H,6,7)/t44-,45-,46-,47+,48+,49-,50-,51-,52-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNZXCLOURPVAS-USYZJHPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H83F3N18O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321709-35-7 | |
| Record name | Glycinamide, 5-oxo-L-prolyl-L-histidyl-L-tryptophyl-L-seryl-D-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-L-prolyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the pyrrolidine ring, followed by the sequential addition of various amino acid derivatives. Each step involves specific reagents and catalysts to ensure the correct stereochemistry is maintained. Common reagents used in the synthesis include protecting groups, coupling agents, and deprotecting agents.
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis techniques, including the use of automated peptide synthesizers. These machines can handle the complex sequence of reactions needed to produce the compound in significant quantities. The process would also involve rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. For instance, studies on oxaliplatin derivatives have shown that modifications to the ligand structure can enhance cytotoxicity against cancer cells. The compound's intricate structure may allow it to interact with biological targets effectively, potentially leading to the development of new anticancer agents .
Drug Design and Development
The compound's structural complexity makes it a candidate for drug design, especially in targeting specific receptors or enzymes. The presence of multiple functional groups allows for the possibility of creating analogs that could improve efficacy or reduce side effects. For example, modifications to the indole and imidazole moieties can lead to variations that might enhance receptor binding affinity .
Chiral Drug Synthesis
Given its chiral centers, this compound can be utilized in the synthesis of chiral drugs. Chiral compounds are essential in pharmacology as they often exhibit different biological activities based on their stereochemistry. The synthesis of chiral stationary phases for high-performance liquid chromatography (HPLC) using derivatives of this compound has been explored, facilitating the separation and analysis of enantiomers in pharmaceutical preparations .
Receptor Agonists
The compound's structure suggests potential activity as an agonist for various receptors. For example, synthetic agonists for orphan receptors like GPR88 have been developed based on similar scaffolds. These studies highlight the importance of structural modifications to enhance receptor selectivity and potency .
Structure–Activity Relationship (SAR) Investigations
SAR studies are crucial in understanding how different structural components affect biological activity. For the compound under discussion, variations in the amino acid side chains and functional groups can significantly impact its pharmacological profile. Such investigations are essential for optimizing therapeutic efficacy while minimizing toxicity .
In Vitro and In Vivo Studies
Several studies have demonstrated the in vitro cytotoxicity of related compounds against various cancer cell lines. For instance, oxaliplatin derivatives have shown enhanced activity compared to their parent compounds. In vivo studies further support these findings by demonstrating improved survival rates in animal models treated with these derivatives .
Analytical Techniques
Advanced analytical techniques such as NMR spectroscopy and mass spectrometry have been employed to characterize this compound and its derivatives. These techniques provide insights into the molecular structure and dynamics, aiding in the optimization of synthesis routes and understanding interactions at a molecular level .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its unique structure allows it to bind to these targets with high affinity, modulating their activity. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- The target compound shares pyrrolidine carboxamide and imidazole motifs with Compound 7u , though the latter’s smaller size and pyrimido-pyrimidinone core enhance kinase-binding specificity.
Functional and Pharmacological Profiles
- Bioactivity Specificity: The target’s diaminomethylideneamino group resembles arginine-rich peptides that inhibit trypsin-like proteases, whereas benzo[h]chromenes target microbial membranes .
- Selectivity: Ferroptosis-inducing compounds (e.g., FINs) rely on redox-active iron interactions, unlike the target’s non-redox-active structure .
- Synergistic Effects : Natural product extracts (e.g., Ficus citrifolia alkaloids) often exhibit enhanced activity compared to isolated compounds, suggesting the target’s bioactivity may depend on formulation .
Biological Activity
The compound (2S)-N-[...]-5-oxopyrrolidine-2-carboxamide; 2,2,2-trifluoroacetic acid is a complex synthetic molecule with potential biological activities. Its intricate structure suggests multiple functional groups that may interact with various biological pathways. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features several key components:
- Pyrrolidine and Oxopentan : These moieties are known for their roles in drug design due to their ability to mimic natural substrates.
- Amino Acids : The presence of multiple amino acid derivatives suggests potential interactions with biological receptors and enzymes.
Pharmacological Effects
Research indicates that compounds with similar structural frameworks exhibit a range of biological activities:
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
- Antimicrobial Properties : The presence of indole and imidazole rings in the structure is often associated with antimicrobial activity.
- Neuroprotective Effects : Some studies suggest that similar compounds can inhibit enzymes related to neurodegenerative diseases, such as β-secretase involved in Alzheimer's disease pathology .
The mechanisms through which this compound may exert its biological effects include:
- Enzyme Inhibition : Compounds that inhibit enzymes like BACE1 have been linked to reduced amyloid plaque formation in Alzheimer's models .
| Enzyme Target | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| BACE1 | Noncompetitive | 29.6 |
| AChE | Mixed-type | 16.2 |
| BChE | Noncompetitive | 48.1 |
Research Findings
Recent studies have focused on the synthesis and evaluation of similar compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
